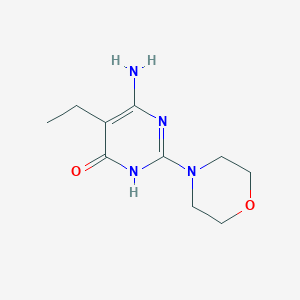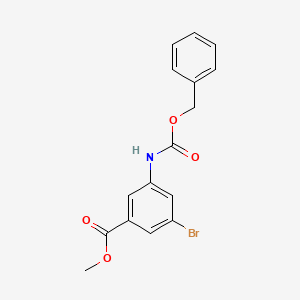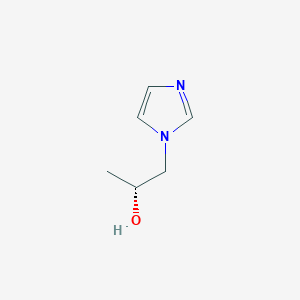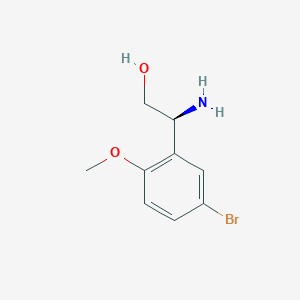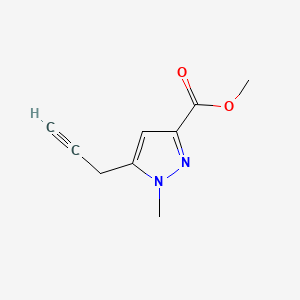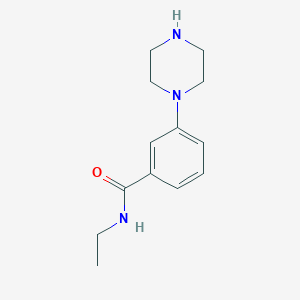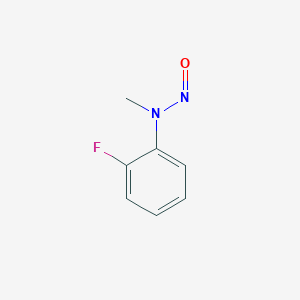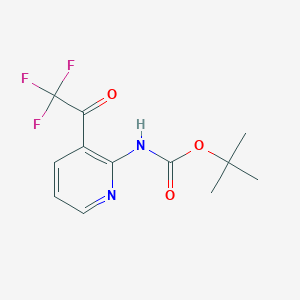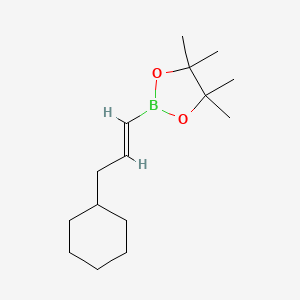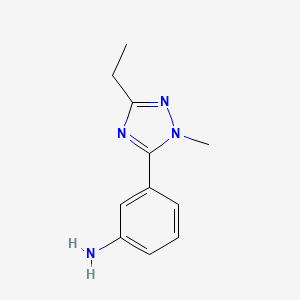
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is a heterocyclic compound that contains a triazole ring fused with an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl hydrazinecarboxylate with an appropriate aldehyde followed by cyclization can yield the desired triazole ring . Another method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
科学的研究の応用
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity . This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole structure with similar chemical properties.
3-(1-Methyl-1h-1,2,4-triazol-5-yl)aniline: A closely related compound with a different substitution pattern.
3-(3-Ethyl-1h-1,2,4-triazol-5-yl)aniline: Another similar compound with a different alkyl group.
Uniqueness
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the triazole ring can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
3-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C11H14N4/c1-3-10-13-11(15(2)14-10)8-5-4-6-9(12)7-8/h4-7H,3,12H2,1-2H3 |
InChIキー |
XACZTTFIAAHTDN-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=N1)C2=CC(=CC=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


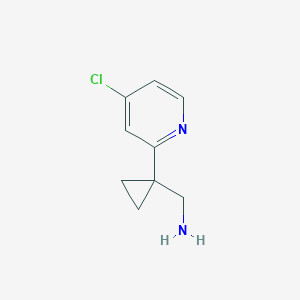
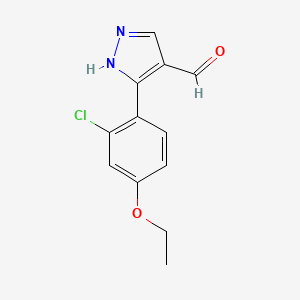
![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)
